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Compound of Interest

Compound Name:
1H-Pyrazolo[4,3-b]pyridine-6-

carbonitrile

Cat. No.: B1405117 Get Quote

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-b]pyridine-6-
carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The

pyrazolo[4,3-b]pyridine core is recognized as a privileged scaffold, particularly in the

development of kinase inhibitors for targeted cancer therapy. This document details the

fundamental physicochemical properties, a proposed synthetic route with mechanistic insights,

predicted spectroscopic data for characterization, and a discussion of its potential applications

in drug discovery, grounded in the established pharmacology of analogous structures.

Core Compound Identification and Physicochemical
Properties
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a fused bicyclic heterocycle. The fusion of a

pyrazole and a pyridine ring creates a scaffold that acts as a bioisostere of purine, enabling it to

effectively interact with the ATP-binding sites of various kinases.[1]
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Property Value Source

CAS Number 1352395-13-1 [2]

Molecular Formula C₇H₄N₄ [2]

Molecular Weight 144.13 g/mol [2]

SMILES C1=C(C=NC2=C1NN=C2)C#N [2]

Appearance
Predicted: White to off-white

solid
-

Storage Sealed in dry, 2-8°C [2]

Chemical Structure:

Caption: Chemical structure of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged
Structure in Medicinal Chemistry
The fusion of pyrazole and pyridine rings results in a class of compounds known as

pyrazolopyridines. These scaffolds are of immense interest to medicinal chemists due to their

structural similarity to purine bases, which are fundamental components of DNA and RNA. This

resemblance allows pyrazolopyridine derivatives to act as mimetics of adenine, competitively

binding to the ATP-pocket in kinases.[1] This "hinge-binding" capability is a cornerstone of

modern targeted cancer therapy.

The pyrazolo[4,3-b]pyridine isomer, in particular, has been incorporated into numerous potent

and selective kinase inhibitors.[1][3] The nitrogen atoms of the bicyclic core can form critical

hydrogen bonds with the kinase hinge region, while substitutions at various positions on the

ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The

nitrile group at the 6-position of the target molecule is a strong electron-withdrawing group and

can act as a hydrogen bond acceptor, potentially influencing binding affinity and metabolic

stability.
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Proposed Synthesis of 1H-Pyrazolo[4,3-b]pyridine-
6-carbonitrile
While a specific, published synthesis for 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is not

readily available, a viable and efficient synthetic route can be proposed based on established

methodologies for analogous pyrazolopyridines.[4] A logical approach involves the construction

of the pyrazole ring onto a pre-existing, functionalized pyridine core.

A plausible retrosynthetic analysis suggests that a key disconnection can be made at the N-N

bond of the pyrazole ring, leading back to a 2-hydrazinopyridine precursor, which can be

derived from a more common 2-halopyridine.

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile2-Hydrazinyl-5-cyanopyridine
Ring Closure

2-Chloro-5-cyanopyridine
Nucleophilic Substitution

2-Chloronicotinonitrile
 (Commercially Available) 

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol (Proposed)
This proposed multi-step synthesis is designed for efficiency and relies on common, well-

documented chemical transformations.

Step 1: Synthesis of 2-Hydrazinyl-5-cyanopyridine

Rationale: The initial step involves the conversion of a commercially available 2-halopyridine

into a hydrazine derivative. 2-Chloro-5-cyanopyridine is an ideal starting material due to the

reactivity of the chlorine atom towards nucleophilic aromatic substitution. Hydrazine hydrate

is a potent nucleophile for this transformation.

Procedure:

To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-

5.0 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure.

The resulting crude product can be purified by recrystallization or column chromatography

to yield 2-hydrazinyl-5-cyanopyridine.

Step 2: Cyclization to form 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Rationale: This step involves an intramolecular cyclization to form the fused pyrazole ring.

Formic acid serves as a source of the single carbon atom required to complete the pyrazole

ring and also acts as the reaction solvent and catalyst.

Procedure:

Dissolve 2-hydrazinyl-5-cyanopyridine (1.0 eq) in an excess of formic acid.

Heat the mixture to reflux for several hours, monitoring by TLC.

After the reaction is complete, cool the mixture and carefully pour it into ice water to

precipitate the product.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

Collect the solid product by filtration, wash with water, and dry under vacuum to afford 1H-
Pyrazolo[4,3-b]pyridine-6-carbonitrile.
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Step 1: Hydrazine Formation

Step 2: Pyrazole Ring Cyclization

2-Chloro-5-cyanopyridine

Hydrazine Hydrate
Ethanol, Reflux

2-Hydrazinyl-5-cyanopyridine

Formic Acid
Reflux

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)
No experimental spectra for 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile have been published.

However, based on the known spectral data of analogous pyrazolopyridines and the principles

of NMR and IR spectroscopy, a reliable prediction of its characteristic spectral features can be

made.[5]
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Technique Predicted Data

¹H NMR
δ ~13.5-14.5 (br s, 1H, N-H), ~9.0 (s, 1H, Ar-H),

~8.5 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H)

¹³C NMR
δ ~160, ~150, ~145, ~135, ~120, ~117 (CN),

~110

IR (cm⁻¹)
~3100-3000 (Ar C-H stretch), ~2230-2210 (C≡N

stretch), ~1600-1450 (Ar C=C and C=N stretch)

MS (ESI) m/z: 145.05 [M+H]⁺, 167.03 [M+Na]⁺

¹H NMR Rationale: The N-H proton of the pyrazole ring is expected to be significantly

downfield and broad due to hydrogen bonding and quadrupole broadening. The aromatic

protons will appear in the aromatic region, with their exact shifts and coupling constants

determined by the electronic environment. The proton on the pyrazole ring is anticipated to

be a singlet, while the two protons on the pyridine ring will likely appear as doublets.

IR Rationale: The most characteristic peak will be the sharp, strong absorption of the nitrile

(C≡N) group, expected around 2230-2210 cm⁻¹.[6][7][8] Aromatic C-H and ring stretching

vibrations will also be present.

MS Rationale: In electrospray ionization mass spectrometry, the molecule is expected to be

readily protonated, giving a strong [M+H]⁺ signal at m/z 145. The fragmentation pattern

would likely involve the loss of HCN from the pyrazole ring.[2][9][10][11]

Potential Applications in Drug Discovery
The 1H-Pyrazolo[4,3-b]pyridine scaffold is a well-established pharmacophore in the design of

kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling,

and their dysregulation is a hallmark of many cancers. Therefore, inhibitors of specific kinases

are a major focus of modern oncology drug development.
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Caption: Pharmacophore model for pyrazolopyridine kinase inhibitors.

1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, as a derivative of this scaffold, is a promising

candidate for development as a kinase inhibitor. The core structure provides the necessary

hydrogen bonding interactions with the kinase hinge region, while the nitrile group can be

exploited to enhance binding or modulate physicochemical properties. It is a valuable starting

point for library synthesis to explore structure-activity relationships (SAR) against a panel of

cancer-relevant kinases.

Safety Information
While specific toxicity data for this compound is not available, related pyrazolopyridine

compounds may have the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment

(PPE), should be employed when handling this compound.

Conclusion
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1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a molecule of high potential in the field of

medicinal chemistry. Its structural features, rooted in the privileged pyrazolopyridine scaffold,

make it an attractive candidate for the development of novel kinase inhibitors. This guide

provides a foundational understanding of its properties, a robust proposed synthesis, and a

framework for its characterization and future investigation. As the quest for more selective and

potent targeted therapies continues, compounds such as this will undoubtedly play a crucial

role in the discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile CAS number
and structure"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1405117#1h-pyrazolo-4-3-b-pyridine-6-carbonitrile-
cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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